molecular formula C18H11F3N4O3 B6587441 3-[5-(1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-1-[2-(trifluoromethyl)phenyl]urea CAS No. 1219906-92-9

3-[5-(1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-1-[2-(trifluoromethyl)phenyl]urea

Cat. No. B6587441
CAS RN: 1219906-92-9
M. Wt: 388.3 g/mol
InChI Key: OZXIZYPMDQHWRY-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques such as X-ray diffraction and spectral analyses are often used to confirm the structure of synthesized compounds .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its functional groups and the conditions under which the reactions are carried out. For example, the benzofuran ring might undergo electrophilic substitution reactions .

Scientific Research Applications

3-[5-(1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-1-[2-(trifluoromethyl)phenyl]urea has been studied for its potential pharmacological applications. In vitro studies have shown that this compound can inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation, as well as the activity of the enzyme dihydrofolate reductase (DHFR), which is involved in the metabolism of folates. Additionally, this compound has been shown to inhibit the activity of the enzyme phosphatidylinositol-4-phosphate 5-kinase (PIP5K1A), which is involved in the regulation of cell growth and proliferation.

Mechanism of Action

Target of Action

Benzofuran compounds, a core structure in this molecule, have been shown to exhibit a wide range of biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These activities suggest that the compound may interact with multiple targets, potentially including enzymes, receptors, or proteins involved in these biological processes.

Mode of Action

For instance, some benzofuran derivatives have been shown to inhibit key enzymes, disrupt protein-protein interactions, or modulate receptor activity . The specific interactions and resulting changes would depend on the exact nature of the target and the context within the cell.

Biochemical Pathways

These could include pathways related to cell growth and proliferation (in the case of anti-tumor activity), oxidative stress responses (in the case of anti-oxidative activity), or viral replication (in the case of anti-viral activity) .

Pharmacokinetics

Improved bioavailability is one of the targets achieved with most of the more recent benzofuran compounds, allowing for once-daily dosing . This suggests that the compound may have favorable absorption and distribution properties. The metabolism and excretion of the compound would likely depend on its specific chemical structure and the biological context.

Result of Action

These could include the inhibition of cell growth or induction of cell death (in the case of anti-tumor activity), reduction of oxidative stress (in the case of anti-oxidative activity), or inhibition of viral replication (in the case of anti-viral activity) .

Advantages and Limitations for Lab Experiments

The advantages of using 3-[5-(1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-1-[2-(trifluoromethyl)phenyl]urea in laboratory experiments include its low cost and easy synthesis. Additionally, this compound can be used in a variety of in vitro and in vivo experiments, allowing researchers to study its potential pharmacological applications. However, the use of this compound in laboratory experiments is limited by its low solubility in water and its instability in certain conditions.

Future Directions

Future research on 3-[5-(1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-1-[2-(trifluoromethyl)phenyl]urea should focus on elucidating its mechanism of action, as well as further exploring its potential therapeutic applications. Additionally, further studies should be conducted to investigate the safety and efficacy of this compound in humans. Other potential future directions include the development of novel synthetic methods to synthesize this compound, as well as the development of more potent analogs of this compound. Finally, the use of this compound in combination with other drugs or compounds should also be explored.

Synthesis Methods

3-[5-(1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-1-[2-(trifluoromethyl)phenyl]urea can be synthesized by a two-step method. First, the starting material, 1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl, is reacted with trifluoroacetic acid in an aqueous solution to form the intermediate product, 3-trifluoromethyl-5-benzofuranyl-1,3,4-oxadiazol-2-yl. The intermediate product is then reacted with 2-(trifluoromethyl)phenyl isocyanate in the presence of potassium carbonate to yield this compound.

properties

IUPAC Name

1-[5-(1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-3-[2-(trifluoromethyl)phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11F3N4O3/c19-18(20,21)11-6-2-3-7-12(11)22-16(26)23-17-25-24-15(28-17)14-9-10-5-1-4-8-13(10)27-14/h1-9H,(H2,22,23,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZXIZYPMDQHWRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(O2)C3=NN=C(O3)NC(=O)NC4=CC=CC=C4C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11F3N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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